N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-1-(4-chlorophenyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2S/c1-14(27)26-11-8-17-18(12-24)20(29-19(17)13-26)25-21(28)22(9-2-3-10-22)15-4-6-16(23)7-5-15/h4-7H,2-3,8-11,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYSXBYJUJDLSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activities based on available research findings, including enzyme interactions, pharmacological effects, and potential applications in drug discovery.
Chemical Structure and Properties
The compound exhibits a complex molecular structure characterized by various functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of 486.6 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 486.6 g/mol |
| CAS Number | 922990-15-6 |
Biological Activity Overview
Research indicates that the compound possesses several biological activities, including:
- Anticancer Activity : Studies suggest that this compound may inhibit the proliferation of cancer cells through modulation of key signaling pathways involved in cell growth and apoptosis.
- Antimicrobial Properties : Preliminary data indicate potential efficacy against various bacterial strains, suggesting its utility in treating infections.
- Neuroprotective Effects : The compound may exhibit protective effects on neuronal cells, potentially beneficial in neurodegenerative diseases.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably:
- Inhibition of Protein Kinases : The compound has been shown to inhibit various protein kinases involved in cancer progression and inflammation.
- Modulation of Enzyme Activity : It interacts with enzymes such as glycogen synthase kinase 3 (GSK-3), which plays a critical role in cellular signaling pathways related to Alzheimer's disease .
- Receptor Binding : The compound may bind to specific receptors in the central nervous system, influencing neurotransmitter release and neuronal survival.
Case Studies
Several studies have explored the biological effects of this compound:
-
Antitumor Efficacy :
- A study demonstrated that the compound significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.
- In vitro assays indicated a dose-dependent inhibition of cell viability in various cancer cell lines.
-
Neuroprotective Study :
- Research involving neuronal cultures showed that treatment with the compound reduced oxidative stress markers and improved cell viability under neurotoxic conditions.
-
Antimicrobial Testing :
- The compound was tested against a panel of bacterial strains, showing notable activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antimicrobial agent.
Comparison with Similar Compounds
N-(2-Pyrrolecarbonyl) Amino Acid Methyl Esters
- Source: Synthesized via acylation of amino acid methyl esters with 2-trichloroacetylpyrrole, yielding 80.3–95.6% efficiency .
- Key Features: Pyrrole core (five-membered ring with one nitrogen atom) coupled to amino acid esters.
- Functional Groups : Amide bonds, ester groups, and pyrrole rings.
- Biological Relevance: Pyrrole derivatives are common in natural products (e.g., porphyrins), whereas thienopyridines are more prevalent in synthetic drug candidates.
Aldisin (Polymistia spongia Extract)
- Source : A natural pyrrole alkaloid isolated from marine sponges .
- Key Features : Demonstrated antioxidant activity via scavenging of ROS (O₂⁻, ·OH, DPPH) and inhibition of lipid peroxidation (IC₅₀: 0.426 μM–18.5 mM) .
- Comparison: Bioactivity: Aldisin’s antioxidant properties contrast with the uncharacterized activity of the target compound. Structural Complexity: Aldisin’s simpler pyrrole core lacks the acetyl, cyano, and chlorophenyl groups of the thienopyridine derivative, highlighting divergent design strategies.
Functional Group Analysis
| Functional Group | Target Compound | Analogues with Similar Groups | Impact on Properties |
|---|---|---|---|
| 4-Chlorophenyl | Present in cyclopentane carboxamide | Chlorinated aromatics in drugs (e.g., chlorpromazine) | Enhances lipophilicity and membrane permeability |
| Acetyl | At position 6 of thienopyridine | Acetylated kinase inhibitors (e.g., imatinib) | May stabilize protein-ligand interactions |
| Cyano | At position 3 of thienopyridine | Nitriles in antivirals (e.g., remdesivir) | Improves metabolic resistance and binding specificity |
Pharmacological Potential
- Kinase Inhibition: The acetyl and cyano groups resemble ATP-competitive kinase inhibitors.
- CNS Targeting: The thienopyridine scaffold is structurally related to gabapentin, a neuropathic pain therapeutic.
Data Tables
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
